molecular formula C20H21N3O B2390884 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 577988-86-4

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2390884
CAS RN: 577988-86-4
M. Wt: 319.408
InChI Key: FOPSPFYYHOSVTB-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis of Novel Compounds

The compound 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is part of a broader class of chemicals used in the synthesis of novel derivatives for various applications. For instance, Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting the versatility of these compounds in creating diverse molecular structures with potential applications in material science and pharmacology (Goli-Garmroodi et al., 2015).

Catalyst Development

In the field of catalysis, these compounds have been utilized for enhancing chemical reactions. Park et al. (2017) developed diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes as bifunctional N-heterocyclic carbene ligands, showing promise in direct C–H carboxylation reactions with CO2. This research underscores the potential of such compounds in developing more efficient and environmentally friendly catalysts (Park et al., 2017).

Development of Antimicrobial Agents

The antimicrobial properties of derivatives of this compound have also been explored. Lv et al. (2017) reported the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential of these compounds in addressing growing concerns around antimicrobial resistance (Lv et al., 2017).

Applications in Nonlinear Optics

In the field of nonlinear optics, Singh et al. (2015) explored the synthesis of pyrrole 4-imidazole derivatives, demonstrating that these compounds have significant hyperpolarizability, making them suitable as non-linear optical (NLO) materials. This suggests their potential use in optical switching and modulation devices (Singh et al., 2015).

Antitumor Activities

Lastly, Mohareb and Gamaan (2018) conducted research on ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a related compound, for the synthesis of molecules with potential antitumor activities. This underscores the role of these compounds in the ongoing search for new and effective cancer treatments (Mohareb & Gamaan, 2018).

properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-22-18-7-5-4-6-17(18)21-20(22)15-12-19(24)23(13-15)16-10-8-14(2)9-11-16/h4-11,15H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPSPFYYHOSVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

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